(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate
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Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate is an organometallic compound that features iridium as the central metal atom. Organometallic compounds are known for their applications in catalysis, materials science, and medicinal chemistry. This compound, in particular, is of interest due to its potential catalytic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate typically involves the coordination of iridium with cycloocta-1,5-diene and methyl(diphenyl)phosphane ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium center. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate ligand exchange.
Industrial Production Methods
Industrial production of such organometallic compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can revert the iridium to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as hydrazine or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology and Medicine
In biology and medicine, organometallic iridium compounds are explored for their potential as anticancer agents due to their ability to interact with biological molecules and induce cell death in cancer cells.
Industry
In industry, these compounds are used in the development of new materials, such as polymers and nanomaterials, due to their unique electronic and catalytic properties.
Mechanism of Action
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate involves the coordination of the iridium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of C-H bonds in organic molecules or the interaction with DNA in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);triphenylphosphane;hexafluorophosphate
- (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(triphenyl)phosphane;hexafluorophosphate
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate lies in its specific ligand environment, which can influence its reactivity and stability. The presence of methyl(diphenyl)phosphane as a ligand can provide different electronic and steric properties compared to other phosphane ligands, potentially leading to unique catalytic behaviors.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;+1/b;;2-1-,8-7-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHQEQLBSJJCO-JXNOXZOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Ir+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F6IrP3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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